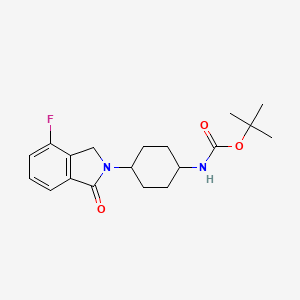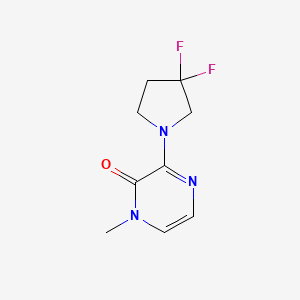
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a chemical compound that has been the subject of significant scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicine, specifically in the treatment of various diseases. In
Applications De Recherche Scientifique
Synthesis and Structural Studies
The compound 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a part of a broader class of chemicals that have garnered interest in scientific research due to their unique chemical structures and potential applications. This compound, in particular, is notable for its incorporation of both pyrrolidine and pyrazinone functionalities, which are common in various research contexts for their versatile chemical properties.
One of the primary areas of interest is the synthesis and structural analysis of complexes and derivatives involving similar structures. For instance, studies on Iron(II) complexes of pyridine derivatives with hydrogen bonding and sterically bulky substituents provide insights into the intermolecular interactions and structural configurations that could be relevant for understanding the behavior of compounds like this compound in complex formations (Roberts et al., 2014).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of cyclometalated complexes, especially those containing iridium with ligands similar to the pyrazinone moiety, have been extensively studied. These studies reveal that modifications in the ligand structure, such as fluorination or the introduction of different heterocyclic groups, can significantly impact the emission and electrochemical behaviors. This information is crucial for developing new materials for optoelectronic applications, where compounds similar to this compound could potentially play a role (Dedeian et al., 2005).
Biological and Pharmacological Applications
While specifically excluding drug use, dosage, and side effects as per the requirements, it's worth noting that the structural motifs found in this compound are prevalent in compounds explored for their biological activities. Research on compounds with similar structures has indicated potential applications in areas such as anticancer treatments and enzyme inhibition. For example, the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents illustrate the therapeutic potential of these structural classes (Rahmouni et al., 2016).
Chemical Sensing and Material Science
The fluorinated segments of compounds similar to this compound are of particular interest in the development of chemical sensors. The presence of fluorine atoms can enhance the binding affinity to specific analytes, making these compounds valuable in designing sensitive and selective sensors. Studies on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, for instance, demonstrate how fluorination can augment affinities and enhance selectivities towards specific ions, which could be analogous to applications for this compound in sensing technologies (Anzenbacher et al., 2000).
Mécanisme D'action
Target of Action
The primary target of the compound 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a key target for the treatment of type 2 diabetes .
Mode of Action
The compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, which are involved in the regulation of insulin secretion. This results in increased insulin levels, decreased glucagon levels, and consequently, better control of blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion. By preventing the degradation of these hormones, the compound enhances their insulinotropic effects .
Pharmacokinetics
The compound has been found to have high oral bioavailability in preclinical species and low plasma protein binding . This suggests that the compound is well-absorbed and can effectively reach its target in the body.
Result of Action
The result of the compound’s action is an improvement in blood glucose control , which is crucial in the management of type 2 diabetes . By enhancing the effects of incretin hormones, the compound helps to regulate insulin and glucagon levels, thereby helping to maintain normal blood glucose levels .
Propriétés
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O/c1-13-5-3-12-7(8(13)15)14-4-2-9(10,11)6-14/h3,5H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXWUJRSRFCLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanamine](/img/structure/B2752032.png)
![3-(3-methoxybenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2752033.png)
![ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)


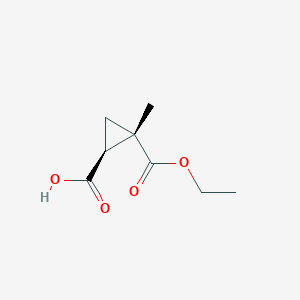
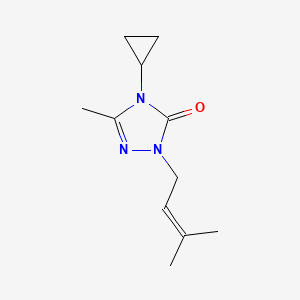
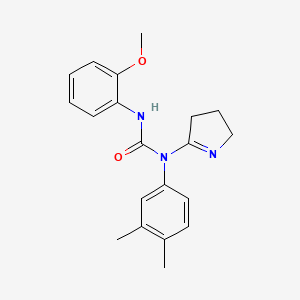
![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)
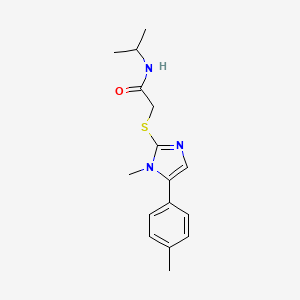
![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)
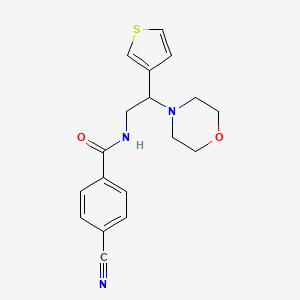
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2752052.png)
